4-Fluoro-1-methylindoline

Description

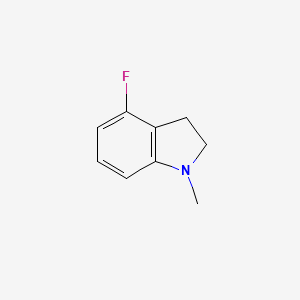

Structure

3D Structure

Properties

Molecular Formula |

C9H10FN |

|---|---|

Molecular Weight |

151.18 g/mol |

IUPAC Name |

4-fluoro-1-methyl-2,3-dihydroindole |

InChI |

InChI=1S/C9H10FN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 |

InChI Key |

CIHMOLKATADAHB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C=CC=C2F |

Origin of Product |

United States |

Mechanistic Investigations into Reactions Involving 4 Fluoro 1 Methylindoline and Structural Analogues

Elucidation of Reaction Pathways in Indoline (B122111) Synthesis and Functionalization

The synthesis and functionalization of indolines, including fluorinated derivatives, often proceed through complex, multi-step reaction pathways. Research has focused on elucidating these pathways to optimize reaction conditions and outcomes. For instance, the formation of the indoline core can be achieved through various cyclization strategies, with the mechanism being highly dependent on the chosen catalyst and starting materials. Functionalization reactions, such as C-H activation, are particularly sensitive to the electronic properties of the indoline ring, which are significantly modulated by the presence of a fluorine atom.

Detailed Studies of C-H Activation Mechanisms in Indoline Systems

C-H activation has emerged as a powerful tool for the direct functionalization of indoline scaffolds, offering a more atom-economical approach compared to traditional cross-coupling methods. The mechanism of C-H activation in these systems is often nuanced and can proceed through several distinct pathways, largely influenced by the choice of metal catalyst and directing group.

The Concerted Metalation-Deprotonation (CMD) mechanism is a prominent pathway in the C-H activation of indolines, particularly with palladium and rhodium catalysts. In this pathway, the cleavage of the C-H bond and the formation of the metal-carbon bond occur in a single, concerted step, often facilitated by a ligand or an external base. For N-substituted indolines, the directing group plays a pivotal role in positioning the metal catalyst in proximity to the target C-H bond, thereby lowering the activation energy for the CMD step.

Kinetic isotope effect (KIE) studies are instrumental in identifying the rate-determining step and providing evidence for the CMD mechanism. A significant KIE value suggests that C-H bond cleavage is involved in the rate-determining step, which is characteristic of the CMD pathway.

Palladium-catalyzed C-H functionalization of indolines can also proceed via a classic oxidative addition/reductive elimination cycle. This pathway typically involves the initial coordination of the indoline substrate to the palladium center, followed by oxidative addition of the C-H bond to the metal, forming a Pd(IV) intermediate. Subsequent reductive elimination from this intermediate then furnishes the functionalized indoline product and regenerates the active Pd(II) catalyst.

The specific ligands on the palladium catalyst are critical in modulating the energetics of this cycle and preventing catalyst deactivation. The electronic nature of the indoline, including the presence of a fluorine substituent, can influence the rate of both the oxidative addition and reductive elimination steps.

Stereochemical and Regiochemical Control Elements in Fluorinated Indoline Synthesis

Achieving high levels of stereochemical and regiochemical control is a central challenge in the synthesis of complex molecules like fluorinated indolines. The directing group strategy has proven to be highly effective in controlling the regioselectivity of C-H functionalization, guiding the catalyst to a specific C-H bond. In the case of 4-fluoro-1-methylindoline, functionalization is often directed to the C7 position due to the combined electronic and steric influences of the fluorine atom and the N-methyl group.

Stereocontrol in reactions involving fluorinated indolines can be achieved through the use of chiral catalysts or auxiliaries. These chiral elements create a diastereomeric transition state, leading to the preferential formation of one enantiomer over the other. The rigidity of the indoline scaffold can also contribute to the stereochemical outcome of the reaction.

| Parameter | Controlling Factor | Example |

| Regioselectivity | Directing Group, Steric Hindrance, Electronic Effects | N-acyl group directing C7-arylation |

| Stereoselectivity | Chiral Ligands, Chiral Auxiliaries, Substrate Control | Asymmetric hydrogenation using a chiral Rh-catalyst |

Impact of Fluorine Substitution on Reaction Kinetics and Selectivity

The introduction of a fluorine atom at the C4 position of the indoline ring has a profound impact on the molecule's reactivity. Fluorine's high electronegativity exerts a strong inductive effect, which can significantly alter the electron density of the aromatic ring and the N-H or N-C bonds. This electronic perturbation can influence the rate of key steps in the reaction mechanism, such as C-H activation or electrophilic aromatic substitution.

For instance, the electron-withdrawing nature of fluorine can render the adjacent C-H bonds more acidic, potentially facilitating their cleavage in CMD-type mechanisms. Conversely, it can also deactivate the aromatic ring towards certain electrophilic reactions. The steric profile of the fluorine atom, although relatively small, can also play a role in directing the regioselectivity of a reaction.

| Property | Effect of Fluorine Substitution | Consequence |

| Electron Density | Decreases electron density in the aromatic ring | Modulates reactivity in electrophilic substitution |

| Acidity of C-H bonds | Increases acidity of adjacent C-H bonds | Can facilitate C-H activation |

| Reaction Rate | Can either increase or decrease depending on the mechanism | Alters overall reaction efficiency |

| Selectivity | Can influence both regioselectivity and stereoselectivity | Provides a tool for controlling reaction outcome |

Intermediate Characterization and Theoretical Mechanistic Models

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanistic pathways. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry have been employed to identify and structurally elucidate key intermediates in indoline functionalization reactions. For example, palladacycle intermediates have been isolated and characterized in several palladium-catalyzed C-H activation reactions, providing direct evidence for the proposed catalytic cycle.

In conjunction with experimental studies, theoretical mechanistic models, primarily based on density functional theory (DFT) calculations, have become indispensable tools for gaining deeper insight into reaction mechanisms. DFT calculations can be used to map out the potential energy surface of a reaction, identify the structures of transition states and intermediates, and calculate activation energies. These theoretical models not only help to rationalize experimental observations but can also be used to predict the outcome of new reactions and guide the design of more efficient catalysts.

Computational and Theoretical Chemistry Studies on 4 Fluoro 1 Methylindoline

Thermochemical and Energetic Properties

Thermochemical properties are fundamental to understanding the stability and reactivity of a molecule. Computational methods, particularly density functional theory (DFT) and high-level ab initio calculations, are powerful tools for predicting these properties in the gas phase.

The gas-phase standard enthalpy of formation (ΔfH°(g)) represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's thermodynamic stability. For a molecule like 4-Fluoro-1-methylindoline, this value can be calculated using various computational protocols, such as atomization methods or isodesmic reactions. nih.gov The latter approach, which involves hypothetical reactions where the number and types of bonds are conserved, is often preferred as it allows for significant cancellation of errors in the calculations. rroij.com

For context, the experimental and computational enthalpies of formation for related parent compounds are provided in the table below. These values serve as a baseline for estimating the effects of fluorination and methylation on the indoline (B122111) core. The introduction of a fluorine atom generally leads to a more negative enthalpy of formation, indicating increased thermodynamic stability.

Table 1: Representative Gas-Phase Enthalpies of Formation for Related Compounds

| Compound | Formula | ΔfH°(g) (kJ/mol) | Method |

|---|---|---|---|

| Indole (B1671886) | C₈H₇N | 103.8 ± 1.5 | Experimental |

| 2-Methylindole | C₉H₉N | 67.2 ± 2.0 | Experimental nih.gov |

| Aniline | C₆H₇N | 87.1 ± 0.5 | Experimental |

Note: Data presented is for analogous compounds to illustrate the expected thermochemical values. Specific data for this compound is not available.

Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase. ucsb.edu It is a direct measure of bond strength and a critical parameter for predicting the course of chemical reactions, particularly those involving radical intermediates. ugm.ac.id For this compound, key BDEs would include the C-F, C-H, N-CH₃, and N-H (in the parent indoline) bonds.

Table 2: Representative Bond Dissociation Energies (BDEs) for Related Bonds

| Bond | Compound | BDE (kJ/mol at 298 K) |

|---|---|---|

| C₆H₅-F | Fluorobenzene | 530 |

| C₆H₅-H | Benzene (B151609) | 473 |

| CH₃-H | Methane | 439 |

| C₂H₅-H | Ethane | 421 |

The acidity and basicity of a molecule are crucial for its behavior in different chemical environments. For this compound, the primary site of basicity is the nitrogen atom, whose lone pair of electrons can accept a proton. The gas-phase basicity (GB) and proton affinity (PA) can be computationally determined by calculating the enthalpy and Gibbs free energy change of the protonation reaction.

The acidity of the C-H bonds, particularly on the aromatic ring, can also be assessed. The gas-phase acidity (GA) is determined by the enthalpy change of deprotonation. nih.gov The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the ring C-H protons relative to unsubstituted indoline, while the electron-donating methyl group on the nitrogen would slightly increase the basicity of the nitrogen atom. Computational models can provide quantitative predictions of these effects. nih.gov

Computational Mechanistic Elucidation and Transition State Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. copernicus.orgnih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic attack, or oxidation, computational modeling can provide detailed insights into the reaction pathways. nih.govacs.org

Transition state theory is used to calculate reaction rates from the properties of the transition state structure. Quantum chemical methods like DFT are employed to locate the geometry of the transition state (a first-order saddle point on the potential energy surface) and calculate its vibrational frequencies. wikimedia.org This information allows for the determination of the activation energy, which is the primary determinant of the reaction rate. For example, in the synthesis of indole derivatives, computational studies have been used to model the cyclization step, identifying the rate-determining transition state and explaining the influence of catalysts and substituents on the reaction outcome. wikimedia.org Similarly, the mechanism of oxidation of the indole nucleus by atmospheric radicals has been investigated through computational modeling of the relevant transition states. copernicus.org

Quantitative Structure-Property Relationship (QSPR) Studies for Fluorinated Indolines

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a particular physical, chemical, or biological property. researchgate.net These models are based on molecular descriptors, which are numerical values derived from the chemical structure.

For a class of compounds like fluorinated indolines, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), or chromatographic retention times. The process involves:

Building a dataset: A series of fluorinated indoline derivatives with known experimental values for the property of interest would be compiled.

Calculating descriptors: For each molecule, a wide range of molecular descriptors would be calculated using computational software. These can include constitutional, topological, geometric, and quantum chemical descriptors. researchgate.net

Model development and validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links a subset of the most relevant descriptors to the property. The model's predictive power is then rigorously validated.

While specific QSPR studies on this compound are not documented, studies on related fluorinated aromatic compounds have successfully modeled properties like the n-octanol/water partition coefficient (logKow) using descriptors derived from DFT calculations. researchgate.net Such approaches could be readily applied to fluorinated indolines to facilitate the prediction of their properties without the need for extensive experimental measurements.

Strategic Applications of 4 Fluoro 1 Methylindoline in Chemical Synthesis and Materials Science

4-Fluoro-1-methylindoline as a Versatile Building Block in Complex Organic Synthesis

This compound has emerged as a significant building block in the field of organic synthesis, primarily owing to the unique physicochemical properties imparted by the fluorine atom. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance therapeutic profiles. Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's electronic properties and conformation without introducing significant steric hindrance. This makes fluorinated building blocks, such as this compound, highly sought after for the construction of complex molecular architectures with potential biological activity. nbinno.comalfa-chemistry.comsigmaaldrich.com

The indoline (B122111) scaffold itself is a pivotal structural motif found in numerous natural products and pharmaceutically active compounds. The dearomatization of indoles to indolines provides a pathway to structurally intricate and stereochemically rich ring systems. The N-methylation in this compound further modifies its chemical reactivity and pharmacological properties, leading to a diverse range of potential applications.

Research has demonstrated the utility of fluorinated aromatic compounds in the synthesis of bioactive molecules. For instance, fluorinated indole (B1671886) derivatives have been used in the development of dyes, active pharmaceutical ingredients (APIs), and materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The presence of the fluorine atom in the 4-position of the indoline ring can influence reaction pathways and the properties of the final products, making this compound a valuable tool for medicinal chemists and materials scientists.

Table 1: Examples of Complex Molecules Synthesized Using Indoline Scaffolds

| Compound Class | Synthetic Strategy | Key Features of Indoline Building Block | Potential Applications |

| Polycyclic Fused Ring Systems | Cycloaddition Reactions | Amenable to dearomatization, creating stereocenters | Pharmaceuticals, Agrochemicals |

| Spiro-oxindoles | Asymmetric Organocatalysis | Precursor to methyleneindolinones for [4+2] cycloadditions | Antineoplastic agents, Enzyme inhibitors |

| Trisindolines | Acid-catalyzed Condensation | Reacts with isatins to form complex heterocyclic structures | Anticancer, Antimicrobial agents |

Utility in Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.govnih.gov The use of building blocks like this compound in MCRs can lead to the rapid assembly of libraries of novel compounds with diverse functionalities.

While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, the principles of MCRs can be applied to this fluorinated scaffold. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, has been utilized to create substituted dihydropyridines, and variations of this reaction could potentially incorporate an indoline-based component. mdpi.com The indole nucleus, a close relative of indoline, has been successfully employed in MCRs to generate indole-fused heterocycles, suggesting that this compound could serve as a valuable substrate in similar transformations. rsc.org

The development of new MCRs is an active area of research, with a focus on creating sustainable and efficient synthetic methods. nih.govmdpi.com The unique electronic properties of the fluorinated indoline core could be exploited to influence the regioselectivity and stereoselectivity of MCRs, leading to the synthesis of unique and potentially bioactive molecules.

Applications in the Construction of Functionalized Heterocyclic Systems

The synthesis of functionalized heterocyclic systems is a cornerstone of modern organic and medicinal chemistry, as these scaffolds are prevalent in a vast array of natural products and pharmaceuticals. nih.govnih.gov this compound serves as a valuable precursor for the construction of various heterocyclic frameworks.

The indoline ring system can be derivatized at multiple positions to introduce additional functional groups or to be fused with other rings. ossila.com For example, the reaction of indolines with other bifunctional reagents can lead to the formation of fused heterocyclic systems. The synthesis of indole-fused thiazepines and oxadiazepines through multicomponent strategies highlights the versatility of the indole core in constructing larger heterocyclic structures. rsc.org

Furthermore, the dearomative fluorination of indole derivatives has been shown to produce functionalized indolines that can undergo a variety of transformations to create new carbon-carbon and carbon-heteroatom bonds. nih.gov This demonstrates the potential of the fluorinated indoline core to act as a versatile intermediate in the synthesis of complex heterocyclic molecules. The development of fluorous synthesis techniques, which utilize perfluoroalkyl chains as phase tags, has also facilitated the separation and purification of heterocyclic compounds, which could be applied to reactions involving this compound. nih.gov

Table 2: Synthetic Methodologies for Heterocycle Construction from Indole/Indoline Precursors

| Reaction Type | Reagents | Resulting Heterocycle | Reference |

| [4+2] Cycloaddition | Methyleneindolinones, γ-aminooxy-α,β-unsaturated ester | Spiro-oxindoles with 1,2-oxazinane (B1295428) ring | nih.gov |

| Multicomponent Reaction | 3-methylindole, formaldehyde (B43269), chloroethylamine hydrochloride | Indole-fused oxadiazepines | rsc.org |

| Condensation | Isatins, Indoles | Trisindolines | nih.gov |

| Cyclization | 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, Aromatic aldehydes | Indolo-triazolo-pyridazinethiones | nih.gov |

Role as a Chiral Scaffold in Asymmetric Synthetic Methodologies

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The use of chiral scaffolds and catalysts is a key strategy in achieving high levels of enantioselectivity.

While direct evidence for the use of this compound as a chiral scaffold in asymmetric synthesis is limited in the provided search results, the indoline framework is a well-established platform for the development of chiral ligands and catalysts. The synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds has been achieved through organocatalytic [4+2] cycloaddition reactions of methyleneindolinones, demonstrating the utility of the indoline core in asymmetric transformations. nih.gov

The development of asymmetric catalytic systems, such as those employing chiral Lewis acids or isothiourea catalysts, has enabled the enantioselective synthesis of a wide range of molecules. researchgate.netrsc.orgrsc.orgresearchgate.net A chiral derivative of this compound could potentially be employed as a ligand in such catalytic systems or as a chiral starting material for the synthesis of enantiomerically pure target molecules. The fluorine atom could play a role in modulating the stereochemical outcome of reactions by influencing the conformation of the scaffold or its interactions with other reagents.

Development of Novel Synthetic Methodologies Leveraging the Fluorinated Indoline Core

The unique properties of organofluorine compounds continue to drive the development of new synthetic methodologies. purdue.edu The fluorinated indoline core of this compound presents opportunities for the exploration of novel chemical transformations.

Recent advances in synthetic chemistry have focused on the development of efficient and sustainable methods, including microwave-assisted synthesis and the use of green chemistry principles. mdpi.commdpi.com These approaches could be applied to reactions involving this compound to improve reaction times, yields, and environmental impact.

The development of new methods for the formation of carbon-fluorine bonds is also an active area of research, with techniques such as radiofluorination being crucial for the synthesis of PET imaging agents. nih.govfrontiersin.orgnih.gov While these methods are often used to introduce fluorine, the presence of a fluorine atom in this compound could be leveraged in other ways, for example, by influencing the reactivity of adjacent positions on the aromatic ring or by participating in novel coupling reactions.

Furthermore, the combination of the fluorinated indoline core with other synthetic strategies, such as the use of N-heterocyclic carbenes or transition metal catalysis, could lead to the discovery of new reactions and the synthesis of novel molecular architectures with interesting biological or material properties. mdpi.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.